
Cbz-L-Trp-L-Met-L-Asp-L-Phe-NH2
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Tetragastrin can be synthesized through solid-phase peptide synthesis (SPPS), a common method for producing peptides. The synthesis involves the sequential addition of protected amino acids to a growing peptide chain anchored to a solid resin. The general steps include:
Attachment of the first amino acid: The first amino acid, protected at the N-terminus, is attached to the resin.
Deprotection: The N-terminal protecting group is removed to allow the next amino acid to couple.
Coupling: The next protected amino acid is activated and coupled to the growing peptide chain.
Repetition: Steps 2 and 3 are repeated until the desired peptide sequence is obtained.
Cleavage and deprotection: The completed peptide is cleaved from the resin, and all protecting groups are removed.
Industrial Production Methods
Industrial production of tetragastrin follows similar principles but on a larger scale. Automated peptide synthesizers are often used to streamline the process, ensuring high purity and yield. The synthesized peptide is then purified using high-performance liquid chromatography (HPLC) and characterized by mass spectrometry and amino acid analysis .
Analyse Des Réactions Chimiques
Types of Reactions
Tetragastrin undergoes various chemical reactions, including:
Oxidation: Tetragastrin can be oxidized, particularly at the methionine residue, leading to the formation of methionine sulfoxide.
Reduction: Reduction reactions can reverse the oxidation of methionine sulfoxide back to methionine.
Substitution: Amino acid residues in tetragastrin can be substituted with other amino acids to create analogs with different properties.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or other oxidizing agents can be used under mild conditions to oxidize methionine.
Reduction: Reducing agents like dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP) are commonly used.
Substitution: Amino acid substitution is typically performed during the peptide synthesis process by incorporating different protected amino acids.
Major Products Formed
Methionine sulfoxide: Formed during oxidation of methionine.
Reduced tetragastrin: Formed during reduction of methionine sulfoxide.
Tetragastrin analogs: Formed by substituting amino acid residues.
Applications De Recherche Scientifique
Tetragastrin has several scientific research applications:
Chemistry: Used as a model peptide for studying peptide synthesis, structure, and reactivity.
Biology: Investigates the role of gastrin and its fragments in biological systems, particularly in gastric acid secretion.
Medicine: Used to induce panic attacks in clinical studies for testing new anxiolytic drugs.
Mécanisme D'action
Tetragastrin exerts its effects by binding to cholecystokinin B (CCKB) receptors, which are primarily found in the stomach and brain. Upon binding, tetragastrin stimulates the secretion of gastric acid by parietal cells in the stomach. This process involves the activation of intracellular signaling pathways, including the increase of intracellular calcium levels and the activation of protein kinases . In the brain, tetragastrin can induce anxiety and panic symptoms by modulating neurotransmitter release and neuronal activity .
Comparaison Avec Des Composés Similaires
Similar Compounds
Pentagastrin: A pentapeptide that includes the same C-terminal tetrapeptide sequence as tetragastrin but with an additional N-terminal β-alanine residue.
Cholecystokinin (CCK): A peptide hormone that shares structural similarities with gastrin and tetragastrin and also binds to CCK receptors.
Uniqueness of Tetragastrin
Tetragastrin is unique because it is the smallest peptide fragment of gastrin that retains full biological activity. Its small size makes it easier to synthesize and study compared to larger peptides like gastrin. Additionally, tetragastrin’s ability to induce panic attacks in humans makes it a valuable tool in clinical research for testing anxiolytic drugs .
Propriétés
Formule moléculaire |
C37H42N6O8S |
|---|---|
Poids moléculaire |
730.8 g/mol |
Nom IUPAC |
4-[(1-amino-1-oxo-3-phenylpropan-2-yl)amino]-3-[[2-[[3-(1H-indol-3-yl)-2-(phenylmethoxycarbonylamino)propanoyl]amino]-4-methylsulfanylbutanoyl]amino]-4-oxobutanoic acid |
InChI |
InChI=1S/C37H42N6O8S/c1-52-17-16-28(34(47)42-31(20-32(44)45)36(49)41-29(33(38)46)18-23-10-4-2-5-11-23)40-35(48)30(19-25-21-39-27-15-9-8-14-26(25)27)43-37(50)51-22-24-12-6-3-7-13-24/h2-15,21,28-31,39H,16-20,22H2,1H3,(H2,38,46)(H,40,48)(H,41,49)(H,42,47)(H,43,50)(H,44,45) |
Clé InChI |
DLOHHVQNOMRHQK-UHFFFAOYSA-N |
SMILES canonique |
CSCCC(C(=O)NC(CC(=O)O)C(=O)NC(CC1=CC=CC=C1)C(=O)N)NC(=O)C(CC2=CNC3=CC=CC=C32)NC(=O)OCC4=CC=CC=C4 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-{[(e)-(4-Nitrophenyl)methylidene]amino}-9h-fluoren-9-ol](/img/structure/B14006967.png)

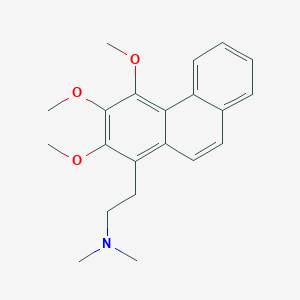
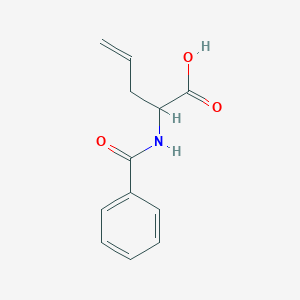
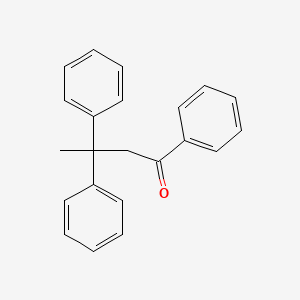



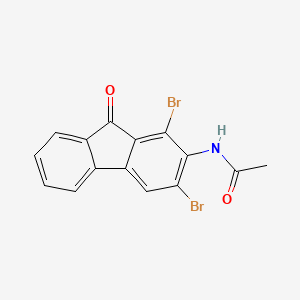
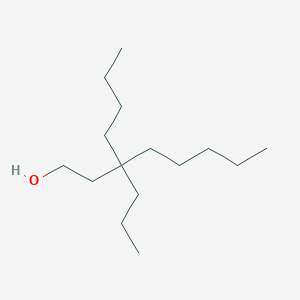
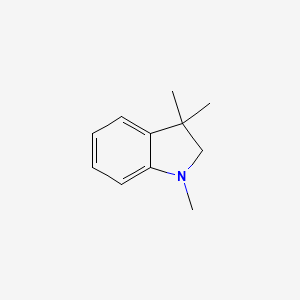

![N-[4-hydroxy-3-[(4-phenylpiperazin-1-yl)methyl]phenyl]acetamide](/img/structure/B14007006.png)

